1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
Overview
Description
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- is a chemical compound with the molecular formula C12H21BrN3O3 and a molecular weight of 336.225. This compound is known for its unique structure, which includes a pyrrolidine ring and a bromoacetyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology . They are used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives, which share some structural similarities, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and can affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that sterically shielded nitroxides of the pyrrolidine series, which may include this compound, demonstrate high stability in biological systems .
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that sterically shielded nitroxides of the pyrrolidine series, which may include this compound, demonstrate high stability in biological systems . This suggests that they may be resistant to various environmental factors that could otherwise affect their action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve more rigorous purification methods to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoacetyl group to a corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- can be compared with other similar compounds, such as:
1-Pyrrolidinyloxy, 3-((chloroacetyl)amino)-2,2,5,5-tetramethyl-: Similar structure but with a chloroacetyl group instead of a bromoacetyl group. The reactivity and applications may differ due to the different halogen atom.
1-Pyrrolidinyloxy, 3-((acetyl)amino)-2,2,5,5-tetramethyl-:
1-Pyrrolidinyloxy, 3-((fluoroacetyl)amino)-2,2,5,5-tetramethyl-: Contains a fluoroacetyl group, which may impart different chemical and biological properties.
The uniqueness of 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- lies in its specific reactivity due to the presence of the bromoacetyl group, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-bromo-N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMGMMAHYBVXHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)NC(=O)CBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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